2-Ethylbutyl formate 2-Ethylbutyl formate
Brand Name: Vulcanchem
CAS No.: 52509-41-8
VCID: VC19618858
InChI: InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

2-Ethylbutyl formate

CAS No.: 52509-41-8

Cat. No.: VC19618858

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylbutyl formate - 52509-41-8

Specification

CAS No. 52509-41-8
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 2-ethylbutyl formate
Standard InChI InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3
Standard InChI Key BLXXXEMRXXPBOB-UHFFFAOYSA-N
Canonical SMILES CCC(CC)COC=O

Introduction

Synthesis of 2-Ethylbutyl Formate

Fischer Esterification Mechanism

The synthesis of 2-ethylbutyl formate typically employs the Fischer esterification reaction, a reversible acid-catalyzed process between formic acid (HCOOH\text{HCOOH}) and 2-ethyl-1-butanol (C6H14O\text{C}_6\text{H}_{14}\text{O}) . Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) serves as the catalyst, protonating the carbonyl oxygen of formic acid to enhance electrophilicity. The nucleophilic attack by 2-ethyl-1-butanol forms a tetrahedral intermediate, which undergoes dehydration to yield the ester 16.

Reaction Conditions:

  • Temperature: 70–100°C (optimized to balance reaction rate and side-product formation) .

  • Catalyst Loading: 0.1–1.0 wt% H2SO4\text{H}_2\text{SO}_4 .

  • Equilibrium Shifting: Excess alcohol or water removal via Dean-Stark apparatus drives the reaction toward ester formation .

Alternative Synthetic Routes

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight130.18 g/mol
Density~0.88–0.92 g/mL (estimated)
Boiling Point~130–140°C (extrapolated)
Refractive Index (nDn_D)~1.40–1.41 (analogous esters)
LogP (Partition Coefficient)2.2

The compound’s lipophilicity (LogP = 2.2) suggests moderate solubility in organic solvents like ethanol and benzene, with limited water solubility .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1720 cm1^{-1} (C=O stretch) and ~1180 cm1^{-1} (C–O–C asymmetric stretch) .

  • 1H NMR^1\text{H NMR}: Distinct signals at δ 8.0–8.1 ppm (formyl proton), δ 4.0–4.2 ppm (methylene adjacent to oxygen), and δ 0.8–1.5 ppm (alkyl chain protons) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 130, with fragmentation patterns corresponding to the loss of CO2\text{CO}_2 (m/zm/z 86) and alkyl chain cleavage .

Applications and Industrial Relevance

Solvent and Intermediate

The compound’s moderate polarity and volatility render it suitable as a solvent in coatings and adhesives. Additionally, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactive ester group .

ParameterValueSource
FlammabilityHighly flammable (Flash Point < 40°C)
Storage ConditionsCool, dry place away from oxidizers
ToxicityLow acute toxicity (LD50_{50} > 2000 mg/kg, estimated)

Handling Precautions: Use in well-ventilated areas with personal protective equipment (PPE). Avoid contact with strong acids/bases to prevent hydrolysis .

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